n-(Propan-2-yl)azepan-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-propan-2-ylazepan-4-amine |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-9-4-3-6-10-7-5-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
OCXRDTCFZFNLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCNCC1 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of N Propan 2 Yl Azepan 4 Amine
Systematic Nomenclature and Structural Representation
The compound is systematically named N-(Propan-2-yl)azepan-4-amine . According to IUPAC nomenclature, this name indicates an azepane ring where an amine group is attached to the fourth carbon atom. Furthermore, the nitrogen atom of this amine group is substituted with a propan-2-yl (commonly known as isopropyl) group.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H20N2 |
| Structure | A saturated seven-membered ring containing one nitrogen atom (azepane). An amine group is located at the C4 position of the ring, and the nitrogen of this amine is bonded to an isopropyl group. |
Stereo- and Regioisomeric Considerations of the Azepane Moiety
The substitution on the azepane ring introduces the possibility of both regio- and stereoisomerism.
Regioisomerism: This refers to isomers that have the same molecular formula but differ in the position of the substituents. In the case of a mono-substituted azepane, the substituent can be located at the C2, C3, or C4 position, leading to different regioisomers. For this compound, the substituent is explicitly at the C4 position. The synthesis of specific regioisomers of substituted azepanes can be challenging, often requiring carefully controlled reaction conditions to achieve regioselectivity. nih.gov
Stereoisomerism: The presence of a substituent at the C4 position creates a stereocenter, meaning that this compound can exist as a pair of enantiomers (R and S isomers). The synthesis of enantiomerically pure azepane derivatives is an active area of research, often employing stereoselective synthetic strategies. rsc.org The specific stereochemistry of substituted azepanes can have a profound impact on their biological activity.
Analysis of Ring Conformations in Azepane Systems
Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring is significantly more flexible and can adopt multiple low-energy conformations. The most stable conformations are typically non-planar to alleviate angle and torsional strain. slideshare.net The primary conformations considered for azepane and other seven-membered rings are the chair and boat forms, along with various twist-chair and twist-boat intermediates. slideshare.netnih.gov
The energy difference between these conformations is often small, leading to a dynamic equilibrium where the ring rapidly interconverts between different forms. The chair conformation is generally considered to be of lower energy than the boat conformation due to reduced steric interactions. libretexts.orgyoutube.com However, the flexibility of the ring means that twist-boat conformations can also be significantly populated. libretexts.org
Table 2: Common Conformations of the Azepane Ring
| Conformation | Description | Relative Stability |
| Chair | A puckered conformation resembling the chair form of cyclohexane, generally considered the most stable. slideshare.netlibretexts.org | Most Stable |
| Boat | A higher energy conformation with significant steric strain between flagpole hydrogens. libretexts.orglibretexts.org | Less Stable |
| Twist-Boat | A more stable variation of the boat conformation where twisting alleviates some steric strain. nih.govlibretexts.org | Intermediate Stability |
Influence of N-Substitution (Isopropyl Group) on Azepane Conformation
The presence of a substituent on the ring nitrogen or on a ring carbon can influence the conformational equilibrium of the azepane ring. In this compound, the key substituent is the N-(propan-2-yl)amino group at the C4 position.
In cyclohexane systems, the energetic preference for a substituent to occupy an equatorial position over an axial position is quantified by its "A-value". masterorganicchemistry.com Larger A-values indicate a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. The isopropyl group has a larger A-value than less branched alkyl groups, indicating a strong preference for the equatorial position in cyclohexane. masterorganicchemistry.comreddit.com
Chirality in Azepane-4-amine Derivatives
Chirality is a key consideration for understanding the properties and interactions of this compound.
Carbon Stereocenter: As mentioned previously, the C4 carbon atom of the azepane ring is bonded to four different groups (a hydrogen atom, the N-(propan-2-yl)amino group, and two different paths around the ring to the nitrogen atom). This makes the C4 carbon a stereocenter, leading to the existence of (R)- and (S)-enantiomers. The synthesis of specific enantiomers is a significant challenge and often requires asymmetric synthesis or chiral resolution techniques. wiley.com
Nitrogen Stereocenter: In principle, a tertiary amine with three different substituents and a lone pair of electrons can be chiral. However, most simple amines undergo rapid pyramidal inversion at room temperature, where the nitrogen atom inverts its configuration, leading to a rapid racemization of the two enantiomers. msu.eduyoutube.com This inversion can be slowed or prevented if the nitrogen is part of a rigid ring system or is substituted with bulky groups. msu.edu In this compound, the nitrogen atom of the azepane ring is part of the flexible seven-membered ring and is likely to undergo rapid inversion. The exocyclic nitrogen of the amino group is secondary and also undergoes rapid inversion. Therefore, the primary source of stable chirality in this molecule arises from the stereocenter at the C4 position.
Chemical Reactivity and Transformation of N Propan 2 Yl Azepan 4 Amine
Reactivity of the Secondary Amine Functional Group
The secondary amine in N-(propan-2-yl)azepan-4-amine is a nucleophilic center, readily participating in reactions that form new bonds at the nitrogen atom. Its reactivity is characteristic of dialkylamines, allowing for straightforward acylation, sulfonylation, alkylation, and reductive amination.
Acylation and Sulfonylation Reactions
This compound is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions typically involve the nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic carbonyl or sulfonyl center.
Acylation: The reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the acid byproduct yields N-acylated derivatives. These amide-forming reactions are fundamental in organic synthesis for installing protecting groups or for building more complex molecular architectures.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base produces stable sulfonamides. The Hinsberg test, traditionally used to distinguish between primary, secondary, and tertiary amines, relies on this reactivity. The resulting sulfonamide from a secondary amine is insoluble in alkali.
Below is a table of potential acylation and sulfonylation reactions:
| Reagent Type | Example Reagent | Product Type |
| Acyl Halide | Acetyl chloride | Amide |
| Acid Anhydride (B1165640) | Acetic anhydride | Amide |
| Sulfonyl Halide | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |
| Chloroformate | Benzyl chloroformate (CbzCl) | Carbamate |
| Isocyanate | Phenyl isocyanate | Urea derivative |
Alkylation and Reductive Amination Reactions
Introducing additional alkyl groups onto the secondary amine nitrogen can be achieved through direct alkylation or, more controllably, via reductive amination.
Alkylation: The direct reaction of this compound with alkyl halides (e.g., methyl iodide) leads to the formation of a tertiary amine. However, this reaction can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium (B1175870) salt (a process known as overalkylation). masterorganicchemistry.com
Reductive Amination: A more selective and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, often one-pot, process involves the reaction of the secondary amine with a ketone or aldehyde to form an intermediate iminium ion. The iminium ion is then reduced in situ by a reducing agent to yield the tertiary amine. wikipedia.org Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective as they selectively reduce the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of overalkylation and is a cornerstone of amine synthesis. organic-chemistry.org For instance, reacting this compound with acetone (B3395972) followed by reduction would yield N-isopropyl-N-(propan-2-yl)azepan-4-amine.
The following table illustrates potential products from reductive amination with various carbonyl compounds.
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | NaBH(OAc)₃ | N-methyl-N-(propan-2-yl)azepan-4-amine |
| Acetone | NaBH₃CN | N,N-di(propan-2-yl)azepan-4-amine |
| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-N-(propan-2-yl)azepan-4-amine |
| Benzaldehyde | NaBH(OAc)₃ | N-benzyl-N-(propan-2-yl)azepan-4-amine |
Reactivity of the Azepane Ring System
The azepane ring is a saturated, seven-membered heterocycle. While less common in pharmaceuticals than its five- and six-membered counterparts (pyrrolidine and piperidine), its unique conformational flexibility makes it an interesting scaffold. nih.govresearchgate.net The reactivity of the ring itself involves the functionalization of its C-H bonds or transformations that alter the ring structure.
Ring Functionalization and Derivatization
Modern synthetic methods have enabled the direct functionalization of saturated heterocycles, which can be applied to the azepane ring.
C-H Functionalization: Direct C-H functionalization offers a powerful way to introduce substituents onto the azepane core without pre-functionalization. For example, photoredox-catalyzed methods have been used for the C–H arylation of N-Boc piperazines, a reaction that could conceptually be extended to the azepane system. mdpi.com Such reactions often proceed via radical intermediates, allowing for the formation of new carbon-carbon bonds at positions alpha to the ring nitrogen or at other sites on the ring.
Ring Expansion: Substituted azepanes can be synthesized through the ring expansion of smaller, more readily available heterocycles like piperidines. rsc.org This strategy provides excellent stereochemical and regiochemical control, allowing for the synthesis of diastereomerically pure azepane derivatives. rsc.org
Derivatization from Functionalized Precursors: A common strategy involves using a pre-functionalized azepane, such as tert-butyl 4-oxazepane-1-carboxylate. The ketone at the C4 position can be used as a handle for various transformations, including reductive amination to install different amine substituents, Grignard reactions to add carbon nucleophiles, or Wittig reactions to form alkenes. The resulting derivative can then be further modified.
Electrophilic and Nucleophilic Substitution Patterns
As a saturated aliphatic ring, the azepane core does not undergo classical electrophilic or nucleophilic aromatic substitution. youtube.comkhanacademy.org However, substitution reactions can occur on a functionalized ring.
Nucleophilic Substitution: If a leaving group (such as a tosylate or a halide) is present on the azepane ring, it can be displaced by a nucleophile via an Sₙ2 mechanism. For example, a 4-hydroxyazepane derivative could be converted to a tosylate, which could then be displaced by nucleophiles like azide, cyanide, or amines to introduce new functional groups at the C4 position.
Radical Cross-Coupling: Recent advances have shown that alkyl iodides derived from N-heterocycles, including azepane, can participate in electrochemical cross-coupling reactions. acs.org This halogen-atom transfer (XAT) mediated process allows for the coupling of the azepane ring with various electrophiles, demonstrating a modern approach to substitution on the saturated ring. acs.org
Mechanistic Investigations of Azepane Transformations
Understanding the mechanisms behind the formation and transformation of the azepane ring is crucial for developing new synthetic strategies.
Dearomative Ring Expansion of Nitroarenes: A recently developed method to synthesize polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.govrwth-aachen.de The proposed mechanism begins with the photoexcitation of the nitroarene, which then reacts with a phosphite (B83602) reagent, leading to deoxygenation and the formation of a singlet nitrene intermediate. rwth-aachen.de This highly reactive nitrene undergoes an intramolecular cyclization to form a bicyclic azirine intermediate. A subsequent 6π-electrocyclic ring opening transforms the six-membered aromatic ring into a seven-membered 3H-azepine system. rwth-aachen.de This intermediate can then be trapped by a secondary amine or hydrogenated to yield the fully saturated azepane ring. rwth-aachen.deresearchgate.net
Copper-Catalyzed Tandem Amination/Cyclization: Functionalized azepine derivatives can be synthesized via a copper(I)-catalyzed tandem reaction of allenynes with amines. nih.gov The proposed mechanism involves the initial formation of a copper acetylide. The amine then performs a nucleophilic addition to the activated alkyne, followed by an intramolecular cyclization onto the allene (B1206475) system. This cascade process efficiently constructs the seven-membered ring. nih.gov
Ring Expansion of Piperidines: The synthesis of azepanes via the ring expansion of piperidine (B6355638) derivatives has also been investigated. rsc.org These reactions can proceed with high stereoselectivity and regioselectivity, with the mechanism often involving the formation of a bicyclic intermediate that undergoes a rearrangement to expand the ring. The specific pathway and the stereochemical outcome are influenced by the substituents on the piperidine ring. rsc.org
Rearrangement Reactions Involving Azepane Scaffolds
The structural integrity and chemical behavior of the azepane ring, the core scaffold of this compound, are subject to various rearrangement reactions. These transformations are pivotal in synthetic chemistry for modifying the seven-membered ring system, leading to either ring expansion, ring contraction, or the formation of intricate bicyclic or fused heterocyclic systems. Such rearrangements are often driven by the desire to access novel chemical entities or to overcome the synthetic challenges associated with medium-sized rings. nih.gov
One of the fundamental approaches to synthesizing azepane derivatives involves the ring expansion of smaller, more readily available cyclic precursors, such as piperidines or cyclohexanes. rsc.orgresearchgate.net These reactions are a cornerstone in the construction of the azepane framework and represent a significant class of rearrangement.
A notable example is the Beckmann rearrangement, which can be employed to produce substituted lactams (cyclic amides) that are precursors to azepanes. This reaction involves the acid-catalyzed rearrangement of an oxime derived from a cyclohexanone. The regioselective migration of a carbon atom adjacent to the oxime nitrogen results in the formation of a seven-membered caprolactam ring, which can be further functionalized to yield various azepane derivatives. researchgate.net
Another significant strategy involves the rearrangement of bicyclic systems containing a cyclopropane (B1198618) ring fused to a nitrogen-containing ring. For instance, the cleavage of the zero bridge in certain [n.1.0] bicyclic systems, formed through intramolecular alkylation, can lead to ring enlargement and the formation of azepane structures. researchgate.net Research into N-Boc-protected 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds has demonstrated that reductive amination conditions can trigger cyclopropane ring cleavage, yielding ring-expanded 2,3,4,7-tetrahydro-1H-azepine derivatives. rsc.org
Furthermore, formal 1,3-migration reactions initiated by α-imino rhodium carbenes have been developed to synthesize azepane derivatives. This migration-annulation protocol provides an efficient pathway to these seven-membered N-heterocycles under mild conditions. acs.org The reaction proceeds through the formation of a zwitterion which then undergoes selective annulation to afford the azepane product. acs.org
The table below summarizes key rearrangement strategies involving the azepane scaffold.
| Reaction Type | Precursor Scaffold | Key Reagents/Conditions | Product Scaffold | Reference |
| Piperidine Ring Expansion | Piperidine | Not specified in abstract | Azepane | rsc.org |
| Beckmann Rearrangement | Cyclohexanone Oxime | Acid catalyst | Caprolactam (Azepan-2-one) | researchgate.net |
| Cyclopropane Ring Cleavage | 2-Azabicyclo[4.1.0]heptane | Reductive amination (e.g., NaBH(OAc)₃) | Tetrahydro-1H-azepine | rsc.org |
| Formal 1,3-Migration | α-imino rhodium carbene precursors | Rhodium catalyst | Azepane | acs.org |
These rearrangement reactions highlight the chemical versatility of the azepane scaffold and provide robust synthetic routes for accessing a diverse range of substituted seven-membered nitrogen heterocycles. The choice of rearrangement strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final azepane ring.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For n-(Propan-2-yl)azepan-4-amine, a combination of 1D and 2D NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, one would anticipate several distinct signals. The protons on the azepane ring would likely appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The methine (CH) proton of the isopropyl group would be a multiplet, coupled to the six methyl protons and the amine proton. The two methyl groups of the isopropyl substituent are diastereotopic and may show distinct signals. The amine (N-H) proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.educhemguide.co.uk For this compound, eight distinct signals would be expected due to the molecule's asymmetry: six for the azepane ring carbons and two for the isopropyl group (one methine and one for the two equivalent methyl carbons). The carbons bonded to the nitrogen atom would be shifted downfield (typically 40-60 ppm) compared to simple alkane carbons. libretexts.org
2D NMR Techniques: To definitively assign these signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the azepane ring and the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the isopropyl group and the nitrogen atom at the 4-position of the azepane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected values based on typical chemical shifts for similar functional groups.
| Atom Position (Unofficial Numbering) | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Isopropyl-CH | 2.8 - 3.2 | septet | 45 - 55 |
| Isopropyl-CH₃ | 1.0 - 1.3 | doublet | 20 - 25 |
| Azepane-CH (C4) | 2.7 - 3.1 | multiplet | 50 - 60 |
| Azepane-CH₂ (adjacent to N) | 2.5 - 3.0 | multiplet | 45 - 55 |
| Azepane-CH₂ (other) | 1.5 - 2.0 | multiplet | 25 - 35 |
| Amine-NH | 1.0 - 3.0 | broad singlet | - |
The seven-membered azepane ring is conformationally flexible, capable of existing in various twist-chair and twist-boat forms. Variable-temperature (VT) NMR studies can provide insight into these dynamics. At low temperatures, the interconversion between different conformers may slow down on the NMR timescale, leading to the broadening or splitting of signals. This allows for the study of the energy barriers between conformations and the determination of the most stable conformer in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. rsc.org It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. mdpi.com
For this compound (molecular formula: C₉H₂₀N₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected monoisotopic mass is approximately 156.1626 Da.
The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative for structure elucidation. For aliphatic amines, the most common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in a stable, resonance-stabilized cation.
Predicted Fragmentation Pathways:
Loss of an ethyl radical from the azepane ring: Cleavage of the C4-C5 bond could lead to a stable iminium ion.
Loss of a propyl radical from the azepane ring: Cleavage of the C2-C3 bond could also occur.
Cleavage at the isopropyl group: Loss of a methyl radical from the isopropyl group attached to the secondary amine is a possible pathway.
Table 2: Predicted Mass Spectrometry Fragments for this compound This table presents predicted m/z values for the molecular ion and major fragments.
| Fragment Description | Proposed Structure of Ion | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₉H₂₀N₂]⁺ | 156 |
| Alpha-cleavage (loss of C₃H₇•) | [C₆H₁₃N₂]⁺ | 113 |
| Alpha-cleavage (loss of C₂H₅•) | [C₇H₁₅N₂]⁺ | 127 |
| Loss of isopropyl group | [C₆H₁₃N]⁺ | 99 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. msu.edu An IR spectrum provides a unique "fingerprint" of a molecule by showing the absorption of specific frequencies of light corresponding to bond vibrations. specac.com
For this compound, the key functional groups that would give rise to characteristic absorption bands include the N-H bond of the secondary amine and the C-H bonds of the aliphatic structure.
Table 3: Expected Infrared (IR) Absorption Bands for this compound This table presents expected absorption ranges based on known data for functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |
| C-H Stretch | Alkyl (sp³) | 2850 - 2960 | Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |
| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Medium |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |
Raman spectroscopy would be sensitive to the more symmetric, less polar bonds and would provide complementary information, particularly in the C-C stretching region of the azepane ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org To perform this analysis, a high-quality single crystal of this compound would need to be grown.
If a suitable crystal were obtained and analyzed, the technique would yield a precise molecular structure, providing:
Bond lengths, bond angles, and torsion angles for every atom in the molecule.
The exact conformation of the azepane ring in the solid state.
Information on intermolecular interactions , such as hydrogen bonding involving the secondary amine's N-H group, which dictates how the molecules pack together in the crystal lattice. nih.gov
This data is invaluable for understanding the molecule's shape and non-covalent interactions, which can influence its physical properties.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be suitable for assessing its purity and separating it from potential impurities or starting materials.
Gas Chromatography (GC): As a volatile amine, the compound could be analyzed by GC, likely using a polar capillary column (e.g., a wax or amine-specific phase) to achieve good peak shape and separation. A flame ionization detector (FID) would provide quantitative information on purity, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of any separated impurities based on their mass spectra.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. Due to the basic nature of the amine groups, reversed-phase HPLC would likely be performed with a buffered mobile phase (e.g., using trifluoroacetic acid or formic acid as an ion-pairing agent) to ensure good peak symmetry on a C18 column. Detection could be achieved using a UV detector if the molecule possessed a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).
The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area is proportional to its concentration, allowing for accurate purity determination.
Gas Chromatography (GC)
Gas chromatography is a well-established technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of amines like "this compound" by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape and adsorption onto the column. h-brs.debre.com To circumvent these issues, derivatization is a frequently employed strategy to decrease the polarity and improve the thermal stability of the analyte, resulting in better chromatographic performance. h-brs.de
One common derivatization agent for amines is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a less polar and more volatile trifluoroacetamide (B147638) derivative. This approach has been successfully used for the identification of long-chain primary alkyl amines. h-brs.de For the analysis of "this compound," a similar derivatization step would be beneficial.
The separation of the derivatized amine is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds. For structural confirmation and identification, a mass spectrometer (MS) can be coupled with the GC system (GC-MS).
A hypothetical GC method for the analysis of trifluoroacetylated "this compound" is detailed in the table below.
Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium |
| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Expected Retention Time | 12-15 minutes (for the derivatized compound) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For the analysis of amines that may have low volatility or thermal instability, HPLC is often the method of choice. A significant challenge in the HPLC analysis of simple aliphatic amines like "this compound" is their lack of a strong chromophore, which results in poor sensitivity with UV-Vis detection. nih.gov
To address this limitation, pre-column derivatization with a fluorescent tagging reagent is a common and effective strategy. nih.govresearchgate.net Reagents such as dansyl chloride, o-phthalaldehyde (B127526) (OPA), or 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with primary and secondary amines to form highly fluorescent derivatives. nih.gov This approach significantly enhances the sensitivity and selectivity of the analysis.
The separation of the derivatized "this compound" is typically achieved using reversed-phase chromatography, where a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. researchgate.netnih.gov A fluorescence detector (FLD) is set to the specific excitation and emission wavelengths of the chosen derivative to ensure sensitive and selective detection. nih.gov
A representative HPLC method for the analysis of "this compound" after derivatization with a suitable fluorogenic reagent is outlined in the table below.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 column) |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 7.0); B: Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Fluorescence Detector (FLD) |
| Excitation/Emission | Dependent on the derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivative) |
| Injection Volume | 20 µL |
Theoretical and Computational Studies of N Propan 2 Yl Azepan 4 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of molecules like N-(Propan-2-yl)azepan-4-amine. These computational methods provide insights into the distribution of electrons within the molecule, which is crucial for understanding its stability, reactivity, and intermolecular interactions. For instance, DFT calculations with a functional like B3LYP and a basis set such as 6-311++G(d,p) can be used to optimize the molecular geometry and determine key electronic properties. researchgate.netscispace.com
The electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
Illustrative Data from DFT Calculations:
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.7 eV |
| Dipole Moment | Measure of the net molecular polarity | 2.1 D |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the seven-membered azepane ring and the rotatable propan-2-yl group in this compound results in a complex conformational landscape. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the transition states that connect them. The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry.
Computational methods can be used to explore the PES and identify the most stable conformers. This is often achieved by systematically rotating key dihedral angles and calculating the corresponding energy. For molecules with flexible rings, such as the azepane ring, special consideration must be given to the ring's puckering. The relative energies of different conformers, such as chair, boat, and twist-boat forms of the azepane ring, can be determined. scispace.com The presence of the N-(propan-2-yl) substituent will influence the conformational preferences of the azepane ring to minimize steric hindrance. The stability of different conformers is often compared to the global minimum, with energy differences typically expressed in kcal/mol. researchgate.net
Hypothetical Relative Energies of this compound Conformers:
| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) |
| Chair (Equatorial) | 180 | 0.0 |
| Chair (Axial) | 60 | 2.5 |
| Twist-Boat | 120 | 5.8 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and interactions at an atomistic level.
MD simulations can be used to study the conformational flexibility of this compound in different environments, such as in a vacuum or in a solvent. These simulations can reveal how the molecule transitions between different conformations and the timescales of these motions. Furthermore, MD can be used to investigate the interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. This is particularly relevant for understanding its behavior in biological systems. The simulation of curing processes for materials like epoxy resins with amine compounds is an example of how MD can be applied to understand complex molecular interactions over time. nih.gov
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. For example, DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. The calculated vibrational modes can be animated to visualize the atomic motions associated with each peak.
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. researchgate.net These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule. The accuracy of these predictions depends on the level of theory and basis set used in the calculations, as well as the inclusion of solvent effects. Comparing predicted spectra with experimental data can help to confirm the structure of a synthesized compound.
Example of Predicted Spectroscopic Data:
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹³C (Azepane C4) | 55.2 | 54.8 |
| ¹H (Amine N-H) | 2.1 | 2.3 |
Computational Design of Novel Azepane Derivatives
Computational methods play a crucial role in the rational design of novel derivatives of this compound with desired properties. This process often involves modifying the parent structure and then computationally evaluating the properties of the new molecules. For example, if the goal is to design a derivative with enhanced binding affinity to a specific biological target, computational docking studies can be performed.
The design process might involve introducing different substituents to the azepane ring or the amine nitrogen. Quantum chemical calculations can then be used to assess how these modifications affect the electronic properties, conformation, and reactivity of the molecule. This computational pre-screening can help to prioritize which derivatives to synthesize and test experimentally, thereby saving time and resources. The design of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives for fungicidal activity is an example of how computational approaches can guide the synthesis of new compounds. mdpi.com Similarly, the design of novel anticancer agents based on N-[3-(benzimidazol-2-ylamino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives showcases the application of computational design in drug discovery. nih.gov
Structure-Reactivity Relationships (SRR) via Computational Modeling
Computational modeling is a powerful tool for establishing Structure-Reactivity Relationships (SRR), which describe how the chemical structure of a molecule influences its reactivity. For this compound and its derivatives, computational methods can be used to calculate various descriptors that are correlated with reactivity.
These descriptors can be electronic, such as HOMO and LUMO energies, atomic charges, and electrostatic potentials, or they can be steric, describing the size and shape of the molecule. By systematically modifying the structure of this compound and calculating these descriptors, it is possible to build a model that predicts the reactivity of new derivatives. For example, a lower HOMO-LUMO gap might be correlated with higher reactivity in a particular chemical reaction. These models can provide valuable insights into the mechanisms of chemical reactions and guide the design of molecules with tailored reactivity.
Applications of N Propan 2 Yl Azepan 4 Amine and Its Derivatives in Chemical Science Excluding Clinical/biological
As Chiral Building Blocks and Synthetic Intermediates in Organic Synthesis
Chiral amines are fundamental building blocks in the asymmetric synthesis of complex organic molecules. The enantioselective synthesis of chiral amines has been a subject of intense research, with methods such as transition metal-catalyzed asymmetric hydrogenation proving highly effective. nih.gov The azepane ring system, with its conformational flexibility, presents a unique and valuable scaffold in synthetic chemistry. rsc.org
Derivatives of N-(propan-2-yl)azepan-4-amine, when resolved into their respective enantiomers, can serve as valuable chiral building blocks. The presence of two nitrogen atoms at different positions allows for selective functionalization, enabling the construction of intricate molecular architectures. The synthesis of enantiomerically pure azepane derivatives can be achieved through various strategies, including the use of chiral catalysts and enzymes. nih.gov For instance, amine transaminases, which catalyze the transfer of an amine group to a prochiral ketone, are powerful tools for the stereoselective synthesis of chiral amines. nih.gov
Table 1: Synthetic Methodologies for Chiral Amine Synthesis Applicable to this compound
| Method | Description | Key Features |
|---|---|---|
| Asymmetric Hydrogenation | Catalytic reduction of prochiral imines or enamines using a chiral transition metal catalyst. nih.gov | High enantioselectivity, broad substrate scope. |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme, such as a lipase (B570770) or an oxidase. nih.gov | High enantiopurity, mild reaction conditions. |
| Chiral Pool Synthesis | Synthesis starting from readily available enantiopure natural products. | Access to specific stereoisomers. |
Ligand Design for Catalysis (e.g., Asymmetric Catalysis, Organometallic Catalysis)
The nitrogen atoms in this compound and its derivatives possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. This property allows for their use as ligands in the design of novel catalysts for a variety of chemical transformations, including asymmetric catalysis and organometallic catalysis.
Azepane itself has been utilized as a secondary amine cocatalyst in photoredox catalysis. wikipedia.org For example, in the β-arylation of cyclic ketones, azepane is employed to generate the enamine intermediate, which then participates in the photocatalytic cycle. wikipedia.org This demonstrates the potential of the azepane scaffold in catalytic systems. By modifying the basic azepane structure, for instance by introducing the N-isopropyl and 4-amino groups, the steric and electronic properties of the resulting ligand can be fine-tuned.
The design of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. Chiral derivatives of this compound could serve as bidentate or even tridentate ligands, depending on further functionalization. The coordination of these chiral ligands to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. The development of late transition metal catalysts with chelating amine ligands has been a significant area of research for olefin polymerization. mdpi.com this compound derivatives could potentially be explored in this context.
Table 2: Potential Catalytic Applications of this compound Derivatives as Ligands
| Catalysis Type | Potential Role of Ligand | Example Reaction |
|---|---|---|
| Asymmetric Hydrogenation | Formation of a chiral metal complex to induce enantioselectivity. | Reduction of prochiral ketones or imines. |
| Cross-Coupling Reactions | Stabilization of the metal catalyst and influencing reactivity and selectivity. | Suzuki, Heck, or Buchwald-Hartwig reactions. |
| Olefin Polymerization | Control of polymer microstructure and properties. mdpi.com | Ethylene or propylene (B89431) polymerization. |
Precursors in Materials Science and Polymer Chemistry
Amines are widely used as monomers, cross-linkers, and modifiers in the synthesis of various polymers and materials. The difunctional nature of this compound, with its secondary and primary amine groups, makes it an interesting candidate as a precursor in materials science and polymer chemistry.
For instance, the amine groups can react with compounds such as epoxides or isocyanates to form polymers like polyurethanes and epoxy resins. The incorporation of the azepane ring into the polymer backbone can influence the material's properties, such as its thermal stability, flexibility, and mechanical strength. The N-isopropyl group can also affect the polymer's morphology and solubility.
Furthermore, polymers bearing activated esters can be modified post-polymerization by reacting them with amines to introduce specific functionalities. mdpi.com this compound could be used in such a post-polymerization modification to introduce the azepane moiety onto a polymer chain, thereby altering its surface properties or introducing sites for further chemical reactions. The development of molecularly imprinted polymers (MIPs) often involves the use of functional monomers that can interact with a template molecule. Amine-containing monomers are frequently used for this purpose. mdpi.com
Components in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, to construct large, well-defined molecular assemblies. The presence of both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms) in this compound makes it a suitable building block for the construction of supramolecular architectures.
The formation of hydrogen-bonded networks can lead to the self-assembly of molecules into one-, two-, or three-dimensional structures. nih.govresearchgate.net The specific geometry of the azepane ring and the orientation of the N-isopropyl and amino groups will dictate the nature of the resulting supramolecular assembly. These assemblies can exhibit interesting properties, such as forming channels in the solid state or acting as hosts for guest molecules. The study of hydrogen-bonding networks in aminothiazole derivatives has revealed a variety of packing motifs, which highlights the versatility of amine-containing heterocycles in crystal engineering. soton.ac.uk
Applications in Agricultural Chemistry (e.g., Herbicides)
Many commercially successful herbicides contain nitrogen-based heterocyclic rings. The search for new and effective herbicides is a continuous effort in agricultural chemistry. The structural features of this compound make it a potential scaffold for the design of new herbicidal agents.
By attaching various pharmacophores to the amine groups of this compound, libraries of new compounds can be synthesized and screened for herbicidal activity. For example, the synthesis of novel pyrazole-4-carboxamide derivatives has led to the discovery of potent herbicides. researchgate.net Similarly, derivatives of 2-(4-aryloxyphenoxy)propionamide are known to exhibit significant herbicidal activity. researchgate.netjlu.edu.cn The azepane moiety could be incorporated into such structures to modulate their biological activity, selectivity, and environmental persistence. The herbicidal activity of p-menthane (B155814) type secondary amine derivatives has also been reported, indicating that the amine functionality is a key feature in the design of new herbicides. rsc.org
Role in Mechanistic Probes for Reaction Discovery
Understanding the mechanism of a chemical reaction is crucial for its optimization and for the discovery of new transformations. Amines are often used as catalysts, reagents, or mechanistic probes to elucidate reaction pathways. The distinct steric and electronic properties of this compound could be exploited in mechanistic studies.
For example, in a reaction where an amine is thought to be involved in the rate-determining step, a series of amines with varying steric bulk and basicity, including this compound, could be used to probe the transition state structure. A detailed kinetic and mechanistic study of the dehydrocoupling of amine-boranes has been reported, where the nature of the amine plays a critical role in the reaction outcome. nih.gov this compound could potentially be used in similar studies to understand the role of the amine in bond activation and formation processes. Furthermore, its ability to act as a ligand could be utilized to study the role of metal complexes in catalytic cycles.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Azepane |
| N-isopropylazepane |
| 2-amino-4-phenyl-1,3-thiazole |
| p-menthane-7-amine |
| pyrazole-4-carboxamide |
Analogues and Substituted Derivatives of N Propan 2 Yl Azepan 4 Amine
Design and Synthesis of N-Substituted Azepan-4-amines
The synthesis of N-substituted azepan-4-amines, including the parent compound N-(propan-2-yl)azepan-4-amine, can be achieved through several established synthetic routes for amine elaboration. These methods typically involve the modification of a pre-formed azepan-4-amine (B33968) or azepan-4-one (B24970) core.
One of the most direct and versatile methods is reductive amination . libretexts.orgmdpi.com This two-step, one-pot process begins with the reaction of a ketone, such as N-protected azepan-4-one, with a primary or secondary amine to form an intermediate imine or enamine. Subsequent reduction of this intermediate with a suitable hydride reducing agent yields the desired N-substituted amine. libretexts.org For the synthesis of this compound, azepan-4-one would be reacted with propan-2-amine, followed by reduction. The reaction can be performed using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.org
Direct alkylation of azepan-4-amine or a suitable precursor is another common strategy. libretexts.org This method involves the reaction of the amine with an alkyl halide (e.g., 2-bromopropane) via a nucleophilic substitution reaction. However, a significant drawback of this approach is the potential for overalkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. libretexts.org To achieve mono-alkylation, reaction conditions must be carefully controlled, often using a large excess of the starting amine.
A more controlled method for synthesizing primary amines that can then be N-substituted is the Gabriel synthesis . This process involves the alkylation of potassium phthalimide (B116566) with a suitable halo-azepane precursor. libretexts.org The resulting N-alkyl phthalimide is then hydrolyzed to release the primary azepan-4-amine, which can be subsequently functionalized on the nitrogen atom through methods like reductive amination or controlled alkylation. libretexts.org
Strategies for Ring Substitution and Functionalization
The introduction of substituents onto the carbon framework of the azepane ring is crucial for exploring the chemical space around this scaffold. rwth-aachen.de Traditional methods have often been hampered by high step counts and limited versatility. rwth-aachen.de However, modern synthetic strategies have provided more efficient and controlled access to polysubstituted azepanes. researchgate.netrwth-aachen.de
A novel and powerful strategy involves the photochemical dearomative ring expansion of nitroarenes . researchgate.netrwth-aachen.denih.gov This two-step process begins with the blue-light-mediated conversion of a substituted nitroarene into a singlet nitrene, which triggers a ring expansion of the six-membered aromatic ring into a seven-membered 3H-azepine system. researchgate.netrwth-aachen.de A subsequent hydrogenation step reduces the unsaturated ring to afford the polysubstituted azepane. researchgate.netrwth-aachen.denih.gov A key advantage of this method is its ability to translate the ortho-, meta-, and para-substitution pattern of the starting nitroarene directly onto the azepane core in a predictable manner. rwth-aachen.de
Another effective approach is the ring expansion of substituted piperidines . rsc.org This strategy can proceed with high stereoselectivity and regioselectivity, allowing for the synthesis of diastereomerically pure azepane derivatives from readily available piperidine (B6355638) precursors. rsc.org Other ring-closing strategies include ring-closing metathesis (RCM) , which has been successfully applied to diene precursors to form the seven-membered ring. nih.govnih.gov
Functionalization can also be achieved through the cyclization of highly functionalized linear precursors. Methods include:
Tandem Staudinger/aza-Wittig reaction of 6-azido sugars to achieve ring expansion. nih.gov
Double reductive amination of sugar-derived dialdehydes. nih.gov
Regioselective ring-opening of carbohydrate-derived bis-epoxides with amines. nih.gov
Silyl-aza-Prins cyclization of allylsilyl amines, which can selectively produce trans-azepanes in high yields when catalyzed by indium(III) chloride. nih.gov
Late-stage functionalization of a pre-formed azepane ring is also possible, for instance, through the regio- and diastereoselective hydroxylation of tetrahydroazepines to create densely functionalized oxo-azepines. nih.gov
| Synthetic Strategy | Key Transformation | Starting Materials | Notable Features |
|---|---|---|---|
| Photochemical Ring Expansion | Nitroarene dearomative ring expansion followed by hydrogenation | Substituted Nitroarenes | Translates aromatic substitution pattern to azepane core; proceeds in two steps. researchgate.netrwth-aachen.de |
| Piperidine Ring Expansion | One-carbon ring expansion | Substituted Piperidines | Highly stereoselective and regioselective. rsc.org |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis | Diene Precursors | Effective for forming the seven-membered ring from acyclic precursors. nih.govnih.gov |
| Silyl-aza-Prins Cyclization | Cyclization of allylsilyl amines with aldehydes | Allylsilyl Amines, Aldehydes | Catalyst-dependent outcome; InCl₃ provides azepanes selectively. nih.gov |
| Late-Stage Oxidation | Hydroxylation of an existing azepine ring | Tetrahydroazepines | Allows for functionalization of a pre-formed scaffold. nih.gov |
Studies on Remote Substituent Effects on Chemical Properties
The conformational flexibility of the azepane ring is a key property influenced by substitution. lifechemicals.com The introduction of substituents can bias the conformational equilibrium, favoring one major conformation over others. lifechemicals.com This conformational locking can alter the spatial orientation of other functional groups, thereby affecting the molecule's reactivity and intermolecular interactions.
Computational studies have provided insight into how substituents affect the fundamental properties of the azepane ring. nih.gov The introduction of heteroatoms or halogen substituents can alter the ring strain energy. For example, quantum chemical calculations indicate that substituting a cycloheptane (B1346806) ring with a fluorine atom causes a slight increase in ring strain, while chlorine and bromine atoms increase it more significantly. nih.gov These changes in strain can impact the kinetic stability and reactivity of the molecule.
Furthermore, remote substituents can modulate the electronic properties of the entire system. Electron-donating or electron-withdrawing groups can alter the charge distribution across the molecule, influencing properties like the pKa of the nitrogen atom or the reactivity of other sites in the ring. mdpi.com Studies on other cyclic systems have shown that changing the electronic nature of terminal substituents can adjust intramolecular electron interactions and delocalization, which are principles applicable to the azepane framework. mdpi.com
Development of Fused Azepane Systems
The synthesis of fused azepane systems, where the azepane ring is part of a bicyclic or polycyclic structure, has attracted considerable interest. scispace.comresearchgate.net These rigidified structures are valuable for probing structure-activity relationships and developing novel molecular scaffolds.
A general method for constructing fused dihydroazepine derivatives involves a sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement . nih.gov This process starts with a 1-sulfonyl-1,2,3-triazole bearing a tethered diene. An intramolecular cyclopropanation leads to a transient vinylcyclopropane (B126155) intermediate, which rapidly undergoes a nih.govnih.gov-sigmatropic rearrangement to generate the fused azepine ring system in good to excellent yields. researchgate.netnih.gov
Another elegant approach is the gold(I)-catalyzed asymmetric cyclization of yne-methylenecyclopropanes . nih.gov This reaction proceeds through a cascade involving cyclopropanation, C-C bond cleavage, and a Wagner-Meerwein rearrangement to construct an azepine-fused cyclobutane, a 3-azabicyclo[5.2.0]nonadiene system. nih.gov
Other strategies for building fused azepanes include ring-closing metathesis and various zirconium-mediated approaches . scispace.comresearchgate.net These methods have been applied to the synthesis of important fused systems such as tetrahydro-1H-1-benzazepine derivatives. scispace.com
Isosteric and Bioisosteric Replacements (Non-Biological Context)
In a chemical context, isosteric or bioisosteric replacement is a strategy where an atom or a group of atoms is exchanged for an alternative with similar physicochemical properties, such as size, shape, or electronic distribution. cambridgemedchemconsulting.comdrughunter.com This approach is used to modulate properties like solubility, polarity, and conformational preference without drastically altering the core molecular structure. tcichemicals.com
Atom and Functional Group Replacements: Simple isosteric replacements are common. For instance, a hydroxyl group (-OH) can be replaced by a fluorine atom (-F) or an amino group (-NH₂), which have similar steric demands. cambridgemedchemconsulting.com The flexible azepane ring itself contains an NH group, which is an isostere of a CH₂ group, an oxygen atom (as in oxepane), or a sulfur atom (as in thiepane). cambridgemedchemconsulting.com Such replacements can significantly alter properties like hydrogen bonding capability and pKa.
Ring and Scaffold Replacements: The concept can be extended to entire ring systems. A phenyl group, for example, is often replaced with heteroaromatic rings like pyridyl or thiophene. researchgate.net In the context of saturated rings, there is a growing interest in replacing traditional heterocycles with more three-dimensional, sp³-rich scaffolds to improve physicochemical properties like solubility. tcichemicals.com For example, spirocyclic systems such as 2-oxa-6-azaspiro[3.3]heptane can be considered a saturated, non-planar isostere of morpholine (B109124) or piperazine. tcichemicals.com Similarly, the piperidine ring in a molecule could be replaced by a 1-azaspiro[3.3]heptane core. enamine.net These replacements aim to introduce novel three-dimensional exit vectors and reduce the planarity of molecules, which can lead to improved chemical properties. tcichemicals.comenamine.net
| Original Group | Common Isosteric Replacement(s) | Primary Physicochemical Impact |
|---|---|---|
| -H (Hydrogen) | -F (Fluorine) | Increases bond strength, alters electronic properties. cambridgemedchemconsulting.com |
| -CH₃ (Methyl) | -NH₂, -OH, -F, -Cl | Changes polarity and hydrogen bonding potential. cambridgemedchemconsulting.com |
| -CH₂- (Methylene) | -NH-, -O-, -S- | Introduces heteroatom properties (e.g., basicity, H-bonding). cambridgemedchemconsulting.com |
| Phenyl Ring | Pyridyl, Thiophene, Bicyclo[1.1.1]pentane | Modulates aromaticity, polarity, and solubility; increases sp³ character. tcichemicals.comresearchgate.net |
| Piperidine Ring | 1-Azaspiro[3.3]heptane | Increases rigidity and three-dimensionality. enamine.net |
Future Directions and Emerging Research Avenues in N Propan 2 Yl Azepan 4 Amine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. For N-(Propan-2-yl)azepan-4-amine, future research will likely focus on developing synthetic routes that are not only efficient in terms of yield but also minimize environmental impact. Traditional multi-step syntheses of azepane derivatives can be resource-intensive. nih.gov
Key areas for development include:
Catalytic Hydrogen Auto-Transfer Reactions: The N-alkylation of amines using alcohols as alkylating agents, which generates water as the sole byproduct, represents a highly atom-economical and sustainable approach. rsc.org Future work could focus on developing novel, reusable heterogeneous or homogeneous catalysts for the direct synthesis of this compound from 4-aminoazepane and isopropanol.
Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers a highly selective and environmentally benign route to chiral amines. acs.org Research into engineered enzymes capable of catalyzing the reductive amination of a suitable azepane precursor with acetone (B3395972) could provide an enantioselective synthesis of this compound.
One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps without the need for intermediate purification can significantly improve efficiency and reduce waste. A potential one-pot synthesis could involve the direct conversion of a suitable precursor, such as a protected 4-aminoazepane, to the final product through a sequence of deprotection and N-alkylation steps.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Hydrogen Auto-Transfer | High atom economy, water as the only byproduct, use of greener solvents. rsc.org | Development of robust and recyclable catalysts (e.g., palladium-based). rsc.org |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. acs.org | Enzyme screening and engineering for specific substrate recognition. |
| One-Pot Syntheses | Reduced workup and purification steps, improved overall yield, time and resource efficiency. | Optimization of reaction conditions to ensure compatibility of sequential steps. |
Exploration of Novel Reactivity and Cascade Reactions
The reactivity of the this compound scaffold is ripe for exploration. The presence of both a secondary amine on the azepane ring and a primary amino group offers multiple sites for functionalization. Future research could investigate:
Cascade Reactions: These multi-step reactions, where subsequent transformations occur in a single pot under the same conditions, offer a powerful tool for rapidly building molecular complexity. baranlab.orgnih.gov The unique structure of this compound could be leveraged to design novel cascade sequences, for instance, by involving both the ring nitrogen and the exocyclic amino group in a series of intramolecular and intermolecular bond-forming events.
Photoredox Catalysis: This rapidly developing field of organic chemistry utilizes visible light to initiate single-electron transfer processes, enabling novel transformations under mild conditions. wikipedia.org The amino groups in this compound could serve as electron donors in photoredox cycles, facilitating reactions such as C-H functionalization at positions adjacent to the nitrogen atoms.
Ring Expansion and Rearrangement Reactions: Investigating the behavior of this compound under various reaction conditions could lead to the discovery of novel ring expansion or rearrangement pathways, providing access to new and structurally diverse heterocyclic scaffolds.
Integration with Flow Chemistry and Automation for Synthesis
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. researchgate.netmtak.hu The integration of flow chemistry with automated systems presents a powerful platform for the efficient synthesis and optimization of this compound and its derivatives.
Future research in this area could involve:
Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would enable on-demand production and facilitate rapid optimization of reaction parameters such as temperature, pressure, and residence time. acs.org
Automated Reaction Optimization: The use of automated flow systems coupled with real-time analytical techniques (e.g., HPLC, MS) can accelerate the discovery of optimal reaction conditions. Machine learning algorithms can be employed to guide the optimization process, leading to higher yields and purities in a shorter timeframe. researchgate.net
Telescoped Synthesis of Derivatives: Flow chemistry is particularly well-suited for multi-step "telescoped" syntheses where the output of one reactor is directly fed into the next. researchgate.net This approach could be used to synthesize a library of this compound derivatives for screening in various applications.
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, potential for higher yields and purity. researchgate.netmtak.hu |
| Automation | High-throughput screening of reaction conditions, rapid optimization, reduced manual intervention. soci.org |
| Machine Learning | Predictive modeling for reaction outcomes, intelligent optimization of synthetic routes. researchgate.net |
Advanced Computational Methodologies for Prediction and Design
Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules. researchgate.netresearchgate.net For this compound, advanced computational methodologies can be employed to:
Predict Physicochemical Properties: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate key properties such as conformational preferences, electronic structure, and spectroscopic signatures. asianresassoc.org This information can aid in the design of new derivatives with tailored properties.
Model Reaction Mechanisms: Computational modeling can provide insights into the mechanisms of reactions involving this compound, helping to rationalize observed reactivity and guide the development of new synthetic methods.
Virtual Screening for New Applications: By predicting the binding affinity of this compound and its virtual derivatives to various biological targets or material interfaces, computational screening can accelerate the discovery of new applications.
Discovery of New Non-Biological Applications
While azepane derivatives are well-known for their biological activity, there is a growing interest in their application in materials science and catalysis. nih.gov Future research could explore the potential of this compound in these non-biological domains:
Coordination Chemistry and Catalysis: The nitrogen atoms in this compound can act as ligands for metal centers. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations.
Materials Science: The incorporation of the this compound moiety into polymers or other materials could impart unique properties, such as altered solubility, thermal stability, or surface characteristics. Organofluorine compounds, for example, have found broad applications in materials science. nih.gov
Corrosion Inhibition: Amines are known to be effective corrosion inhibitors for various metals. The potential of this compound and its derivatives in this application warrants investigation.
Interdisciplinary Research Opportunities in Chemical Science
The versatile nature of the this compound scaffold provides a platform for interdisciplinary research. Collaborations between synthetic chemists, computational chemists, materials scientists, and chemical engineers will be crucial for unlocking the full potential of this compound. For example, the development of functionalized azepanes is a key area in drug discovery, highlighting the intersection of organic synthesis and medicinal chemistry. worktribe.com The synthesis of azepane scaffolds through diazocarbonyl chemistry is another area of active research. worktribe.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(propan-2-yl)azepan-4-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves alkylation or reductive amination of azepan-4-amine derivatives with isopropyl halides or ketones. For example, reaction conditions such as solvent choice (e.g., THF or DMF), temperature (controlled between 50–80°C), and stoichiometric ratios of reagents significantly impact yield and purity. Catalysts like palladium or nickel may enhance efficiency in hydrogenation steps .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray crystallography resolves absolute configuration. Infrared (IR) spectroscopy identifies functional groups like amine and isopropyl moieties .
Q. What preliminary biological assays are used to screen this compound for bioactivity?
- Methodology : In vitro assays include:
- Enzyme inhibition : Testing against targets like kinases or proteases using fluorometric or colorimetric substrates.
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors).
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
Advanced Research Questions
Q. How can contradictory data in NMR and mass spectrometry results for this compound be resolved?
- Methodology : Contradictions often arise from impurities or stereochemical anomalies. Solutions include:
- Repetitive purification : Column chromatography or recrystallization to isolate pure fractions.
- Advanced NMR techniques : 2D-COSY or NOESY to resolve overlapping signals.
- Isotopic labeling : ¹⁵N or ¹³C labeling to clarify ambiguous peaks .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Methodology :
- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to direct stereochemistry.
- Catalytic asymmetric hydrogenation : Employing chiral ligands like BINAP with ruthenium catalysts.
- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .
Q. How does solvent polarity affect the reaction kinetics of this compound synthesis?
- Methodology : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, accelerating alkylation. Non-polar solvents (e.g., toluene) favor elimination side reactions. Solvent effects are quantified via Arrhenius plots or computational modeling (DFT) to optimize activation energy .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Methodology :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
- Molecular Dynamics (MD) : GROMACS or AMBER to assess stability of binding poses.
- QSAR models : Regression analysis of substituent effects on activity .
Q. How to address stability issues of this compound under varying storage conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
